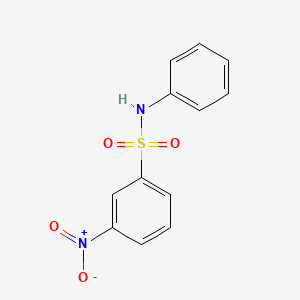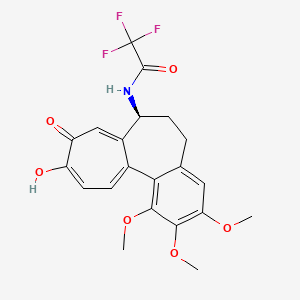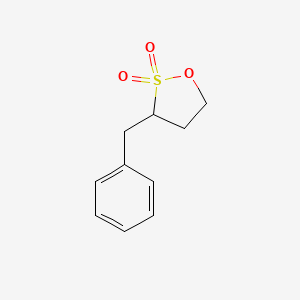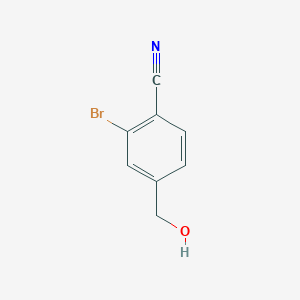
2-(3-フェノキシフェニル)プロピオニトリル
概要
説明
2-(3-Phenoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Phenoxyphenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Phenoxyphenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:治療的用途
2-(3-フェノキシフェニル)プロピオニトリル: は、その潜在的な治療的用途について調査されてきました。これは3-フェノキシベンジルアルコールのニトリル誘導体であり、さまざまな医薬品の合成に関与しています。特に、この化合物の誘導体であるフェノプロフェンは、関節炎などの病気による痛みや炎症を管理するための非ステロイド性抗炎症薬(NSAIDs)として使用されます .
農業:農薬合成
農業では、2-(3-フェノキシフェニル)プロピオニトリルは、農薬合成の前駆体として役立ちます。作物の生産性と養分利用効率を向上させる可能性のあるナノ農薬またはナノ肥料として作用する可能性のある化合物を生成する役割が研究されています .
環境科学:汚染浄化
この化合物の誘導体は、特に汚染浄化における環境用途について研究されています。焦点は、水浄化と土壌汚染の軽減に役立つナノマテリアルの開発であり、それによって環境改善に貢献します .
材料科学:先進材料開発
2-(3-フェノキシフェニル)プロピオニトリル: は、材料科学においても重要です。さまざまな産業用途に不可欠な、高い熱安定性と独特の光学特性などの特定の特性を持つ先進材料の開発に使用されます .
生化学:代謝研究
生化学では、2-(3-フェノキシフェニル)プロピオニトリルの誘導体であるフェノプロフェンの代謝とタンパク質結合が広く研究されています。その代謝経路と相互作用を理解することで、より安全で効果的な薬物の開発につながります .
薬理学:薬物開発
薬理学的試験では、特定の誘導体がペルオキシソーム増殖剤活性化受容体γアゴニストとして作用することが示されています。それらはグルコキナーゼを活性化し、タンパク質のグリケーションを阻害する能力があり、糖尿病の治療のための有望な標的です .
分析化学:クロマトグラフィー
2-(3-フェノキシフェニル)プロピオニトリル: およびその中間体は、分析化学、特に薄層クロマトグラフィー(TLC)で、複雑な混合物中の化合物を分離および同定するために使用されてきました .
合成化学:化学合成
最後に、合成化学では、この化合物は、抗がん剤や抗炎症剤などの幅広い生物活性を示すキサンテン誘導体の合成に使用されます .
作用機序
Target of Action
It is commonly used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that it may interact with a variety of biological targets.
Mode of Action
As a nitrile derivative of 3-phenoxybenzyl alcohol, it may undergo metabolic transformations to interact with its targets.
Biochemical Pathways
It’s worth noting that the compound has been associated with the biodegradation of pyrethroid pesticides . The metabolite 2-(3-hydroxyphenyl)acetic acid was observed in biodegradation experiments, suggesting that it may be involved in free radical processes .
Result of Action
Given its use in the synthesis of pharmaceuticals and agrochemicals, it may have diverse effects depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Phenoxyphenyl)propiononitrile .
生化学分析
Biochemical Properties
The biochemical properties of 2-(3-Phenoxyphenyl)propiononitrile are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3-Phenoxyphenyl)propiononitrile vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(3-phenoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCONFOVXYGOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865653 | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32852-95-2 | |
| Record name | α-Methyl-3-phenoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32852-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032852952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenoxyphenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-PHENOXYPHENYL)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0TF4N8PGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
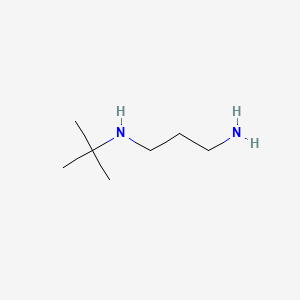
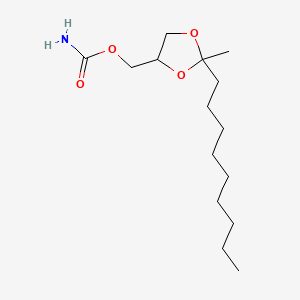
![4-Chlorobenzo[d]oxazol-2-amine](/img/structure/B1594522.png)




